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molecular formula C7H5ClF2N4 B8483995 6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

6-Chloro-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B8483995
M. Wt: 218.59 g/mol
InChI Key: ULUPGAZPIXCMSI-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

To a beige suspension of 6-chloro-3-hydrazinyl-4-methylpyridazine (step 195.1) (22.44 g, 127 mmol) in dioxane (250 mL) was added difluoroacetic acid (Aldrich) (9.40 mL, 146 mmol) and the reaction mixture was stirred at rt for 5 min, then heated-up to 120° C. for 2.5 hr. With heating the suspension turned into a red-orange solution. The reaction mixture was cooled to rt. Et2O (80 mL) was added and the suspension was stirred for 2 hours at 0° C. Precipitated solids were isolated by filtration, suspended in hexanes and filtered again. After repeated washings with hexanes the tittle compound was obtained as an orange solid.
Quantity
22.44 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([NH:8][NH2:9])=[C:4]([CH3:10])[CH:3]=1.[F:11][CH:12]([F:16])[C:13](O)=O.CCOCC>O1CCOCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]2[N:6]([C:13]([CH:12]([F:16])[F:11])=[N:9][N:8]=2)[N:7]=1

Inputs

Step One
Name
Quantity
22.44 g
Type
reactant
Smiles
ClC1=CC(=C(N=N1)NN)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
9.4 mL
Type
reactant
Smiles
FC(C(=O)O)F
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated-up to 120° C. for 2.5 hr
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
With heating the suspension
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
STIRRING
Type
STIRRING
Details
the suspension was stirred for 2 hours at 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Precipitated solids
CUSTOM
Type
CUSTOM
Details
were isolated by filtration
FILTRATION
Type
FILTRATION
Details
filtered again
WASH
Type
WASH
Details
washings with hexanes the tittle compound
CUSTOM
Type
CUSTOM
Details
was obtained as an orange solid

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
ClC=1C=C(C=2N(N1)C(=NN2)C(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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